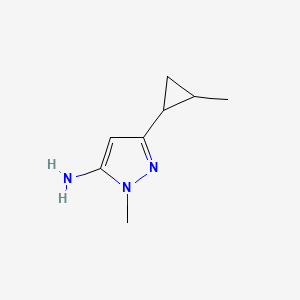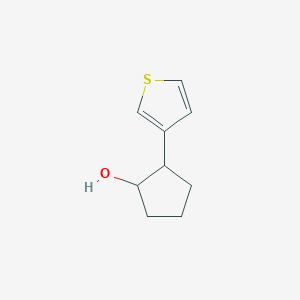
3-(2-Hydroxycyclopentyl)-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)cyclopentan-1-ol is an organic compound that features a thiophene ring attached to a cyclopentanol moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of thiophene with the cyclic alcohol functionality of cyclopentanol. The presence of both sulfur and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cyclopentan-1-ol typically involves the cyclization of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where thiophene-3-magnesium bromide reacts with cyclopentanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)cyclopentan-1-ol may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 2-(Thiophen-3-yl)cyclopentanone.
Reduction: The compound can be reduced to form the corresponding thiophene-cyclopentane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2-(Thiophen-3-yl)cyclopentanone.
Reduction: 2-(Thiophen-3-yl)cyclopentane.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-(Thiophen-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cyclopentan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-(Thiophen-3-yl)cyclopentan-1-ol can be compared with other thiophene derivatives and cyclopentanol compounds:
Thiophene Derivatives: Compounds like 2-(Thiophen-2-yl)ethanol and 2-(Thiophen-3-yl)ethanol share similar structural features but differ in their reactivity and applications.
Cyclopentanol Compounds: Cyclopentanol and its derivatives, such as cyclopentanone, exhibit different chemical behaviors due to the absence of the thiophene ring.
The uniqueness of 2-(Thiophen-3-yl)cyclopentan-1-ol lies in its combined structural features, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-thiophen-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H12OS/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2 |
InChI Key |
GHAOPMXNDWAUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


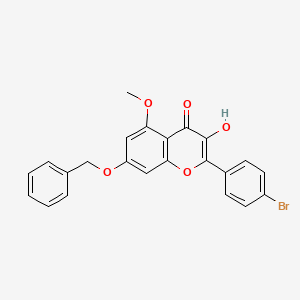
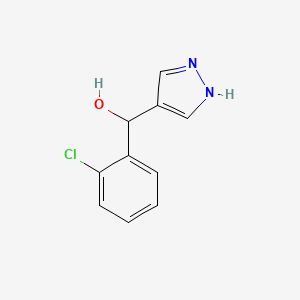
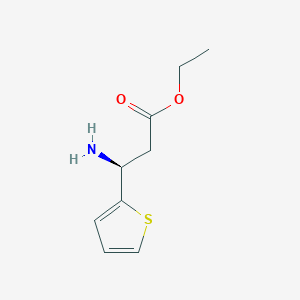
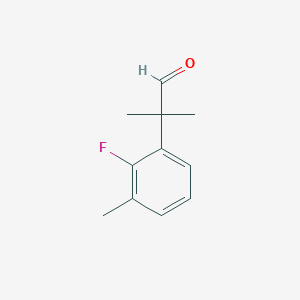
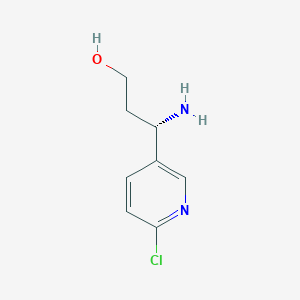
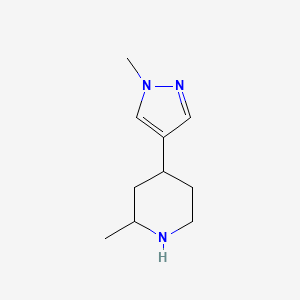
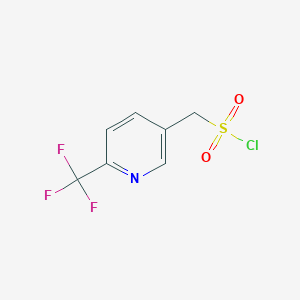
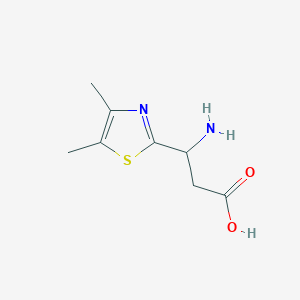
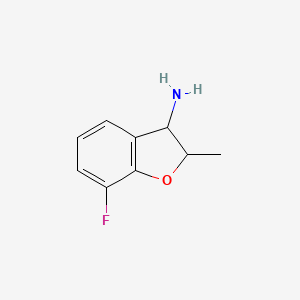
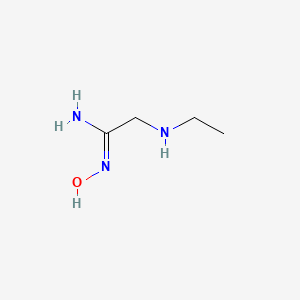
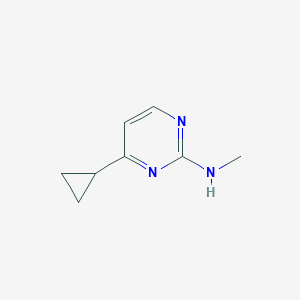
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
